APJ Antagonist Potency (cAMP Assay): No Data Available for 877637-22-4 vs. ML221
No quantitative cAMP inhibition data are available for 877637-22-4. The benchmark ML221 inhibits apelin-13-mediated cAMP accumulation with an IC50 of 0.70 μM in the APJ DiscoveRx cAMP assay [1]. In the absence of matched-assay data, the relative potency of the target compound cannot be estimated. Ester modifications in this scaffold have been shown elsewhere to alter IC50 values by more than 100-fold, making extrapolation from the nitrobenzoate analog scientifically unsound [1].
| Evidence Dimension | APJ functional antagonism (cAMP assay IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | ML221 (4-nitrobenzoate analog): IC50 = 0.70 μM |
| Quantified Difference | Cannot be calculated – target compound data absent |
| Conditions | APJ DiscoveRx cAMP assay; apelin-13 as agonist; cell-based format [1] |
Why This Matters
The cAMP IC50 is the primary potency benchmark for APJ antagonists; without it, the compound cannot be rationally dosed or compared for experimental design.
- [1] Maloney, P. R., Khan, P., Hedrick, M., et al. (2012). Discovery of ML221 as a functional antagonist of the apelin (APJ) receptor. Bioorg. Med. Chem. Lett., 22(21), 6656-6660. PMID: 23010269. View Source
